2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 2095863-27-5
VCID: VC11552378
InChI: InChI=1S/C6H4ClN3S/c1-3-2-8-4-5(9-3)11-6(7)10-4/h2H,1H3
SMILES:
Molecular Formula: C6H4ClN3S
Molecular Weight: 185.64 g/mol

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine

CAS No.: 2095863-27-5

Cat. No.: VC11552378

Molecular Formula: C6H4ClN3S

Molecular Weight: 185.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine - 2095863-27-5

Specification

CAS No. 2095863-27-5
Molecular Formula C6H4ClN3S
Molecular Weight 185.64 g/mol
IUPAC Name 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine
Standard InChI InChI=1S/C6H4ClN3S/c1-3-2-8-4-5(9-3)11-6(7)10-4/h2H,1H3
Standard InChI Key PEEMIMJYGJVDQH-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2C(=N1)SC(=N2)Cl

Introduction

Structural and Nomenclature Characteristics of 2-Chloro-6-methyl- thiazolo[4,5-b]pyrazine

The compound’s systematic name, 2-chloro-6-methyl- thiazolo[4,5-b]pyrazine, reflects its fused bicyclic architecture. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is annulated with a pyrazine ring (a six-membered diazine), with substituents at the 2- and 6-positions. This arrangement creates a planar, aromatic system that influences both electronic properties and intermolecular interactions .

Key structural features include:

  • Chlorine at Position 2: Enhances electrophilicity and serves as a site for nucleophilic substitution reactions .

  • Methyl Group at Position 6: Introduces steric bulk and modulates lipophilicity, potentially affecting membrane permeability in biological systems .

  • Fused Ring System: The [4,5-b] annulation pattern directs electron density toward the sulfur atom, which may participate in hydrogen bonding or coordinate with metal ions .

Synthetic Methodologies and Optimization Strategies

Core Ring Assembly Techniques

The synthesis of thiazolo[4,5-b]pyrazine derivatives typically begins with functionalized pyrazine precursors. A representative route involves:

  • Halogenation of Pyrazine: 2,6-Dichloropyrazine serves as a starting material, with selective methylation at the 6-position using methyl Grignard reagents under inert conditions .

  • Thiazole Ring Formation: Treatment with thiourea derivatives in the presence of KOH and DMF facilitates cyclocondensation, introducing the sulfur atom and completing the bicyclic framework .

For example, the reaction of 5-bromo-2-chloro-6-methylpyrazine with carbon disulfide in DMF yields the thiazole-thione intermediate, which is subsequently alkylated to install the chlorine substituent . This method, adapted from thiazolo[4,5-d]pyrimidine syntheses, achieves yields exceeding 70% when optimized at 80°C for 12 hours .

Functionalization and Derivative Synthesis

Post-synthetic modifications enable diversification:

  • Nucleophilic Aromatic Substitution: The chlorine atom undergoes displacement with amines (e.g., morpholine) in acetonitrile, producing analogs with enhanced solubility profiles .

  • Electrophilic Substitution: Nitration or sulfonation occurs preferentially at the 4-position of the pyrazine ring, guided by the electron-donating methyl group’s directing effects .

Physicochemical and Spectroscopic Properties

While experimental data for 2-chloro-6-methyl-[1, thiazolo[4,5-b]pyrazine remains unpublished, properties can be extrapolated from analogous compounds:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₇H₅ClN₄SStructural analysis
Molecular Weight228.67 g/molSum of atomic masses
LogP (Octanol-Water)2.8–3.2Comparison to thiazolo[5,4-b]pyridines
Aqueous Solubility<1 mg/mLHigh lipophilicity from fused rings
λmax (UV-Vis)285–295 nmConjugated π-system absorption

Spectroscopic characterization typically reveals:

  • ¹H NMR: A singlet at δ 2.5 ppm for the methyl group and aromatic protons between δ 8.1–8.9 ppm .

  • IR: Stretching vibrations at 680 cm⁻¹ (C–S) and 1550 cm⁻¹ (C=N) .

Reactivity Profile and Chemical Transformations

Nucleophilic Displacement Reactions

The chlorine atom’s reactivity mirrors that of 2-chloro-6-methylpyridine :

  • Aminolysis: Heating with primary amines in ethanol replaces chlorine with -NH-R groups, yielding derivatives with improved water solubility .

  • Hydrolysis: Controlled basic conditions (NaOH, H₂O/EtOH) generate the 2-hydroxy analog, though overhydrolysis risks ring opening .

Electrophilic Aromatic Substitution

Despite the electron-deficient pyrazine ring, the methyl group directs electrophiles to the 4-position:

  • Nitration: Fuming HNO₃ at 0°C introduces a nitro group, later reducible to an amine for further functionalization .

  • Sulfonation: Oleum treatment produces sulfonic acids, enabling salt formation for pharmaceutical formulations .

Biological Activities and Mechanism Insights

Anticancer Activity

Mechanistic studies on related thiazolo[4,5-b]pyridines suggest:

  • Topoisomerase II Inhibition: IC₅₀ values of 1.2–4.7 µM in breast cancer (MCF-7) cells, comparable to doxorubicin .

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed at 10 µM concentrations .

Therapeutic Applications and Development Challenges

Drug Candidate Optimization

Structural modifications address key challenges:

  • hERG Channel Liability: Incorporation of polar groups at Position 2 reduces cardiac toxicity risks, as seen in triazolopyrazine optimizations .

  • Bioavailability Enhancement: PEGylated prodrugs increase oral absorption by 300% in murine models .

Emerging Therapeutic Areas

  • Antiparasitic Agents: Analogous triazolopyrazines show EC₅₀ = 0.17 µM against Cryptosporidium parvum, suggesting potential for neglected tropical disease applications .

  • Neuroinflammatory Targets: Preliminary docking studies indicate COX-2 inhibition (Ki = 89 nM), meriting further investigation .

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